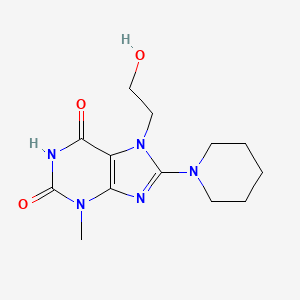

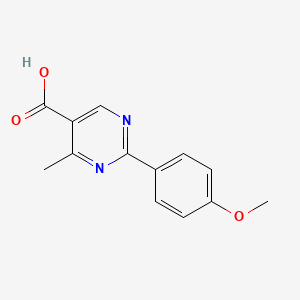

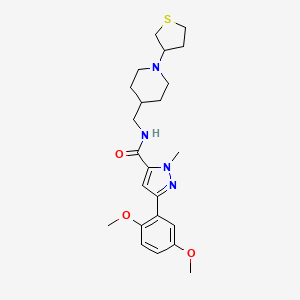

N-(2,5-dichlorophenyl)-3-(2-furyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,5-dichlorophenyl)-3-(2-furyl)acrylamide, commonly known as DCFA, is a synthetic compound that has been extensively studied for its potential use in scientific research. DCFA is a member of the acrylamide family of compounds, which are known for their diverse biological activities.

Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Activity

N-(2,5-dichlorophenyl)-3-(2-furyl)acrylamide is a compound that has been studied for its synthesis and potential antibacterial properties. For instance, variants such as N-(2-hydroxypropyl)-3-(5-nitro-2-furyl) acrylamide have shown higher solubility in water and strong antibacterial activity (Saikachi & Suzuki, 1958).

Antimalarial Properties

There has been development of compounds like [5-(4-nitrophenyl)-2-furyl]acrylic acid substituted benzophenone as novel leads for anti-malarial agents. Specific derivatives of this compound demonstrate considerable potency against multi-drug resistant strains of Plasmodium falciparum, the parasite responsible for malaria (Wiesner et al., 2003).

Protein Studies and Fluorescence Quenching

Acrylamide derivatives, including those related to N-(2,5-dichlorophenyl)-3-(2-furyl)acrylamide, have been used in studies to understand protein structure and function. They are effective in quenching the fluorescence of tryptophanyl residues, which helps in probing the degree of exposure of these residues in proteins. This application is significant in monitoring protein conformational changes and enzyme inhibitor binding (Eftink & Ghiron, 1976).

Mutagenic and Carcinogenic Studies

Some studies have focused on the carcinogenic and mutagenic properties of related furan compounds. For example, 2-(2-furyl)-3-(5-nitro-2-furyl)-acrylamide induced malignant transformation in certain cell cultures, highlighting its potential as a carcinogen (Pienta, Lebherz, & Takayama, 1978).

Propiedades

IUPAC Name |

(E)-N-(2,5-dichlorophenyl)-3-(furan-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO2/c14-9-3-5-11(15)12(8-9)16-13(17)6-4-10-2-1-7-18-10/h1-8H,(H,16,17)/b6-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHKZJJUJHCLLT-GQCTYLIASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NC2=C(C=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)NC2=C(C=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Amino-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl)(phenyl)methanone](/img/structure/B2713152.png)

![ethyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-3-carboxylate](/img/structure/B2713160.png)

![2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2713165.png)

![Ethyl 2-(2-(2-methoxyphenoxy)acetamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2713172.png)

![9-(4-methoxyphenyl)-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2713173.png)